molecular formula C8H13Cl2N3O B6351778 2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate;  95% CAS No. 2368829-69-8

2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate; 95%

Cat. No. B6351778
CAS RN: 2368829-69-8
M. Wt: 238.11 g/mol
InChI Key: LMFSNGMQCXHUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate” is a chemical compound with the molecular formula C8H9N3.2ClH.H2O . It is a solid substance and its IUPAC name is 2-methyl-1H-benzo[d]imidazol-4-amine dihydrochloride hydrate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9N3.2ClH.H2O/c1-5-10-7-4-2-3-6(9)8(7)11-5;;;/h2-4H,9H2,1H3,(H,10,11);2*1H;1H2 . This code provides a specific string representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 238.12 .

Scientific Research Applications

2-MBD has been used in a variety of scientific research applications. It has been used in drug synthesis as a precursor for the synthesis of several drug compounds, including the anti-inflammatory drugs naproxen and ibuprofen. It has also been used in biochemical studies to study the effects of various compounds on enzyme activity and in physiological studies to study the effects of compounds on the body.

Mechanism of Action

2-MBD acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are hormones that play an important role in inflammation and pain. By inhibiting the activity of COX, 2-MBD prevents the formation of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects
2-MBD has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-ulcerogenic effects, meaning that it can reduce the formation of ulcers in the stomach. In addition, 2-MBD has been shown to have antioxidant effects, meaning that it can protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

2-MBD is a relatively safe compound to use in laboratory experiments. It is relatively non-toxic and has few side effects. However, it is important to note that it is not approved for use in humans and should only be used in laboratory experiments. In addition, 2-MBD is a relatively expensive compound and is not widely available.

Future Directions

There are a number of potential future directions for 2-MBD research. One potential direction is to further study its mechanism of action and its effects on various biochemical and physiological processes. Another potential direction is to explore its potential use in the synthesis of new drugs or other compounds. Additionally, further research into the safety and efficacy of 2-MBD in humans could lead to its potential use as a therapeutic agent. Finally, further research into the advantages and limitations of 2-MBD in laboratory experiments could lead to more efficient and cost-effective use of the compound.

Synthesis Methods

2-MBD can be synthesized by reacting 1-methyl-2-benzimidazolamine with hydrochloric acid in aqueous solution. The reaction produces a white solid that is then filtered and washed with aqueous sodium chloride solution. The white solid is then dried and recrystallized from ethanol to produce 2-MBD dihydrochloride hydrate.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . It’s recommended to handle it with appropriate safety measures .

properties

IUPAC Name

2-methyl-1H-benzimidazol-4-amine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH.H2O/c1-5-10-7-4-2-3-6(9)8(7)11-5;;;/h2-4H,9H2,1H3,(H,10,11);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFSNGMQCXHUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N1)N.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.